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[2] Synthesis of Benztropine and its Analogues and their Dopamine Transporter Binding Affinity
- PMC A series of benztropine analogues were synthesized and evaluated for their binding
affinity at the dopamine transporter. The key intermediate, N-benzyl-8-azabicyclo[3.2.1]octan-3-
one (2), was prepared by a modified literature procedure. Reduction of 2 with sodium
borohydride gave exclusively the endo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-3a-ol (3).
The corresponding exo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-33-0l (4), was obtained by
reduction of 2 with lithium aluminum hydride. Etherification of 3 and 4 with
dichlorodiphenylmethane in the presence of potassium tert-butoxide gave the corresponding a-
and B-isomers of N-benzylbenztropine (5 and 6). Debenzylation of 5 and 6 with a-chloroethyl
chloroformate followed by hydrolysis with methanol gave the corresponding secondary amines,
3a-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane (7) and 33-(diphenylmethoxy)-8-
azabicyclo[3.2.1]octane (8). Reductive amination of 7 and 8 with various aldehydes and sodium
triacetoxyborohydride gave the desired N-substituted benztropine analogues (9-16). The
binding affinities of these analogues for the dopamine transporter were determined by their
ability to inhibit the binding of [3H]WIN 35,428 to rat striatal membranes. The results showed
that the N-substituent and the stereochemistry of the tropane ring play an important role in the
binding affinity of these compounds for the dopamine transporter. 1 Tropane Alkaloids: A Rich
Source of Biologically Important Compounds - PMC The tropane alkaloids are a class of
bicyclic [3.2.1] alkaloids and secondary metabolites that are naturally found in many members
of the Solanaceae plant family. The tropane core structure is characterized by a pyrrolidine and
a piperidine ring sharing a single nitrogen atom and two carbon atoms. The most well-known
tropane alkaloids are cocaine and scopolamine, which are used for their medicinal and
psychoactive properties. The biosynthesis of tropane alkaloids has been extensively studied,
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and the key enzymes involved in their formation have been identified. The pharmacological
effects of tropane alkaloids are due to their interaction with various neurotransmitter receptors,
including the muscarinic acetylcholine receptors and the dopamine transporter. The
development of synthetic routes to tropane alkaloids and their analogues has been an active
area of research for many years, as these compounds have potential applications in the
treatment of a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and
depression. 2 Synthesis of tropane alkaloids - Wikipedia The synthesis of tropane alkaloids has
been a subject of interest for over a century, with the first total synthesis of atropine being
reported by Richard Willstatter in 1901. Since then, numerous synthetic routes to tropane
alkaloids and their analogues have been developed. These routes can be broadly classified
into two categories: those that start from a pre-existing tropane ring system and those that
construct the tropane ring system from acyclic precursors. The latter approach is more versatile
and has been used to synthesize a wide variety of tropane alkaloids and their analogues. A key
step in the synthesis of tropane alkaloids is the formation of the bicyclic [3.2.1] octane ring
system. This can be achieved by a number of methods, including the Robinson tropinone
synthesis, which involves the reaction of succinaldehyde, methylamine, and
acetonedicarboxylic acid. Other methods for the construction of the tropane ring system include
the intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, and the ring-
closing metathesis reaction. --INVALID-LINK-- A practical and cost-effective synthesis of
benztropine analogues - RSC Publishing A practical and cost-effective synthesis of benztropine
analogues is described. The key step in the synthesis is the etherification of N-substituted-8-
azabicyclo[3.2.1]octan-3-ol with dichlorodiphenylmethane in the presence of a phase transfer
catalyst. This method is simple, efficient, and avoids the use of expensive and hazardous
reagents. A variety of N-substituted benztropine analogues were synthesized in good to
excellent yields. 3 Recent Advances in the Synthesis of Tropane Alkaloids and Their Analogues
This review covers the recent advances in the synthesis of tropane alkaloids and their
analogues. The review is organized according to the type of reaction used to construct the
tropane ring system. The reactions covered include the Robinson-Schopf condensation, the
intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, the ring-closing
metathesis reaction, and the intramolecular [3+2] cycloaddition reaction. The review also
covers the use of enzymes in the synthesis of tropane alkaloids and their analogues. 4
Synthesis and biological evaluation of novel benztropine analogues as dopamine transporter
inhibitors - ScienceDirect A series of novel benztropine analogues were synthesized and
evaluated for their ability to inhibit the dopamine transporter (DAT). The synthesis of these
compounds was achieved by a multi-step sequence starting from tropinone. The key steps in
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the synthesis were the stereoselective reduction of the ketone, followed by etherification and N-
alkylation. The biological evaluation of these compounds showed that some of them had high
affinity and selectivity for the DAT. 5 Synthesis of N-Substituted Benztropine Analogs and Their
Binding Affinities for the Dopamine and Serotonin Transporters A series of N-substituted
benztropine analogs were synthesized and evaluated for their binding affinities for the
dopamine transporter (DAT) and the serotonin transporter (SERT). The synthesis of these
compounds was achieved by a multi-step sequence starting from tropinone. The key steps in
the synthesis were the N-alkylation of nortropinone, followed by stereoselective reduction of the
ketone and etherification. The binding affinities of these compounds for the DAT and SERT
were determined by their ability to inhibit the binding of [H]WIN 35,428 and [3H]citalopram to
rat striatal and cortical membranes, respectively. The results showed that the N-substituent
plays an important role in the binding affinity and selectivity of these compounds for the DAT
and SERT. 6 A Novel and Efficient Synthesis of Benztropine and Its Analogues - Synfacts -
Thieme Connect A novel and efficient synthesis of benztropine and its analogues has been
developed. The key step in the synthesis is the copper-catalyzed etherification of N-substituted-
8-azabicyclo[3.2.1]octan-3-ol with diarylmethanols. This method is simple, efficient, and avoids
the use of expensive and hazardous reagents. A variety of N-substituted benztropine
analogues were synthesized in good to excellent yields. 7 [Le+1] Stereoselective Synthesis of
Benztropine Analogs: A Review This review covers the stereoselective synthesis of benztropine
analogs. The review is organized according to the type of reaction used to control the
stereochemistry of the tropane ring. The reactions covered include the stereoselective
reduction of tropinone, the stereoselective alkylation of tropinone enolates, and the
stereoselective cycloaddition reactions. 8 Synthesis and SAR of Benztropine Analogs at the
Dopamine Transporter - ACS Publications A series of benztropine analogs were synthesized
and their structure-activity relationships (SAR) at the dopamine transporter (DAT) were
investigated. The synthesis of these compounds was achieved by a multi-step sequence
starting from tropinone. The key steps in the synthesis were the stereoselective reduction of the
ketone, followed by etherification and N-alkylation. The SAR studies showed that the N-
substituent and the stereochemistry of the tropane ring play an important role in the binding
affinity of these compounds for the DAT. 9 Benztropine analogs: a review of their synthesis and
pharmacology - ScienceDirect This review covers the synthesis and pharmacology of
benztropine analogs. The review is organized according to the structural modifications of the
benztropine molecule. The modifications covered include changes to the tropane ring, the
diphenylmethyl moiety, and the N-substituent. The pharmacological effects of these analogs
are discussed in relation to their interaction with the dopamine transporter and other
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neurotransmitter receptors. 10 Synthesis and evaluation of benztropine analogues as inhibitors
of the dopamine transporter and the serotonin transporter - ScienceDirect A series of
benztropine analogues were synthesized and evaluated for their ability to inhibit the dopamine
transporter (DAT) and the serotonin transporter (SERT). The synthesis of these compounds
was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis
were the N-alkylation of nortropinone, followed by stereoselective reduction of the ketone and
etherification. The biological evaluation of these compounds showed that some of them had
high affinity and selectivity for the DAT and/or the SERT. 11 Development of a practical and
scalable synthesis of benztropine and its analogues - ScienceDirect A practical and scalable
synthesis of benztropine and its analogues has been developed. The key step in the synthesis
is the etherification of N-substituted-8-azabicyclo[3.2.1]octan-3-ol with
dichlorodiphenylmethane in the presence of a phase transfer catalyst. This method is simple,
efficient, and avoids the use of expensive and hazardous reagents. A variety of N-substituted
benztropine analogues were synthesized in good to excellent yields. 12 [1e+1] Synthesis of
benztropine analogues with high affinity and selectivity for the dopamine transporter -
ScienceDirect A series of benztropine analogues were synthesized and evaluated for their
ability to inhibit the dopamine transporter (DAT). The synthesis of these compounds was
achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were
the stereoselective reduction of the ketone, followed by etherification and N-alkylation. The
biological evaluation of these compounds showed that some of them had high affinity and
selectivity for the DAT. 13 Technical Support Center: Synthesis of Aminobenztropine Analogs

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQSs) for researchers, scientists, and drug development professionals engaged in
the synthesis of Aminobenztropine and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Aminobenztropine
analogs, offering potential causes and solutions.
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Observed Problem Possible Cause Recommended Solution

Monitor the reaction progress
using Thin Layer
Chromatography (TLC) or

) ) Liguid Chromatography-Mass
Low yield of the desired

Incomplete reaction. Spectrometry (LC-MS) to
product
ensure completion. Consider
extending the reaction time or
increasing the temperature if
necessary.
Optimize reaction parameters
such as solvent, temperature,
Suboptimal reaction and catalyst. For instance, in
conditions. the etherification step, phase
transfer catalysts have been
shown to improve yields.
Ensure the quality of starting
materials and reagents. Use
fresh, anhydrous solvents, and
Degradation of starting perform reactions under an
materials or product. inert atmosphere (e.g.,
nitrogen or argon) if reactants
or products are sensitive to air
or moisture.
Adjust the stoichiometry of
reactants. For example, in N-
alkylation reactions, using an
Presence of significant side ) ) ) excess of the alkylating agent
Competing side reactions.
products can sometimes lead to
quaternization of the tropane
nitrogen. Careful control of the
molar ratios is crucial.
Lack of stereoselectivity. In reactions involving the

tropane ring, such as the

reduction of tropinone, the
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choice of reducing agent can
significantly influence the
stereochemical outcome.
Sodium borohydride reduction
of N-benzyl-8-
azabicyclo[3.2.1]octan-3-one
yields the endo alcohol, while
lithium aluminum hydride

produces the exo alcohol.

Optimize the purification
method. This may involve
trying different solvent systems
) ) - ) for column chromatography, or
o _ o Co-elution of impurities with , _
Difficulty in product purification employing alternative
the product. .

techniques such as
preparative High-Performance
Liquid Chromatography

(HPLC) or crystallization.

If the product is sensitive to
silica gel, consider using a
. - - different stationary phase for
Product instability on silica gel.
chromatography, such as
alumina, or using a less acidic

grade of silica gel.

Use reagents from a consistent

and reliable source. The purity
Inconsistent reaction outcomes  Variability in reagent quality. of starting materials like

tropinone can significantly

impact the reaction.

Presence of moisture or Ensure all glassware is

oxygen. thoroughly dried and reactions
are carried out under an inert
atmosphere, especially when
using moisture-sensitive

reagents like lithium aluminum
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hydride or potassium tert-

butoxide.

Frequently Asked Questions (FAQs)

1. What is a general synthetic route for Aminobenztropine analogs?

A common synthetic pathway starts from tropinone. The key steps typically involve:

N-alkylation or N-benzylation of the tropane nitrogen.

Stereoselective reduction of the ketone to an alcohol.

Etherification of the alcohol with a diarylmethyl halide or alcohol.

N-debenzylation (if a benzyl protecting group is used) followed by functionalization of the
secondary amine.

2. How can | control the stereochemistry at the 3-position of the tropane ring?

The stereochemistry of the hydroxyl group at the 3-position is crucial for the biological activity
of many benztropine analogs and can be controlled by the choice of reducing agent.

e For the 3a-hydroxy (endo) isomer: Reduction of the corresponding tropinone with sodium
borohydride is typically used.

o For the 3[3-hydroxy (exo) isomer: Reduction with a bulkier reducing agent like lithium
aluminum hydride is generally employed.

3. What are some common challenges in the etherification step?

The etherification of the tropane alcohol with a diarylmethanol or diarylmethyl halide can be
challenging.

« Steric hindrance: The bulky nature of both the tropane ring and the diarylmethyl group can
slow down the reaction.
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e Leaving group: A good leaving group on the diarylmethyl moiety is necessary.
Dichlorodiphenylmethane is often used.

e Base: A strong, non-nucleophilic base such as potassium tert-butoxide is typically required to
deprotonate the alcohol.

» Alternative methods: Copper-catalyzed etherification with diarylmethanols has been reported
as an efficient alternative.

4. How do | introduce the amino group in Aminobenztropine analogs?

The "amino” functionality is typically introduced by first synthesizing the corresponding N-H
analog (nortropane derivative) and then performing a reductive amination with an appropriate
aldehyde or ketone. This involves the formation of an imine or enamine intermediate, which is
then reduced in situ, often with sodium triacetoxyborohydride.

Experimental Protocols
General Procedure for Stereoselective Reduction of N-
Substituted Tropinone

o Dissolve the N-substituted tropinone in a suitable anhydrous solvent (e.g., methanol for
NaBHa4, or THF/diethyl ether for LiAlH4) under an inert atmosphere.

e Cool the solution to 0 °C in an ice bath.

e Slowly add the reducing agent (e.g., sodium borohydride for the endo alcohol, or a solution
of lithium aluminum hydride for the exo alcohol) portion-wise, maintaining the temperature at
0 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir until
completion (monitor by TLC).

o Carefully quench the reaction by the slow addition of water or an appropriate quenching
agent.

o Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel.

General Procedure for Etherification of the Tropane
Alcohol

To a solution of the N-substituted tropane alcohol in an anhydrous aprotic solvent (e.g., THF
or DMF) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide) at 0
°C.

Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the
alkoxide.

Add a solution of the diarylmethyl halide (e.qg., dichlorodiphenylmethane) in the same
anhydrous solvent.

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress by
TLC.

After completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo.

Purify the residue by column chromatography.

Visualizations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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